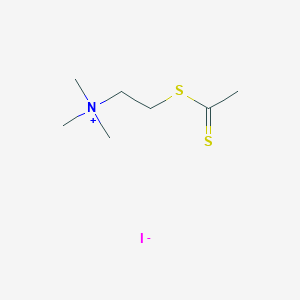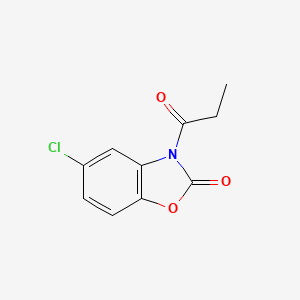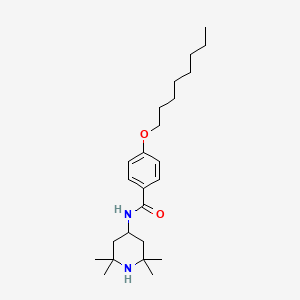
4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloro substituent and two aldehyde groups on a tetrahydronaphthalene backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 4-chloronaphthalene in the presence of a suitable catalyst such as palladium or nickel can yield the desired tetrahydronaphthalene derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylic acid.
Reduction: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dimethanol.
Substitution: 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde.
Scientific Research Applications
4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The chloro substituent can also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
- 3-Chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
- 5,6,7,8-Tetrahydro-2-naphthylamine
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
Uniqueness: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde is unique due to the presence of both chloro and aldehyde functional groups on a tetrahydronaphthalene backbone. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various chemical transformations and applications .
Properties
CAS No. |
111923-01-4 |
|---|---|
Molecular Formula |
C12H11ClO2 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C12H11ClO2/c13-12-9(7-15)5-8(6-14)10-3-1-2-4-11(10)12/h5-7H,1-4H2 |
InChI Key |
BJFDRPPRJYTJJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=C2Cl)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


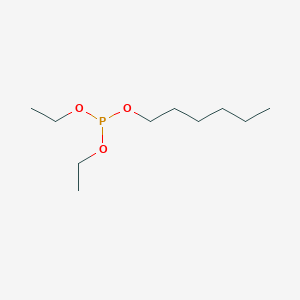
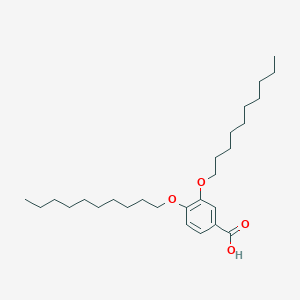
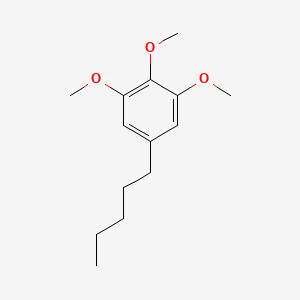
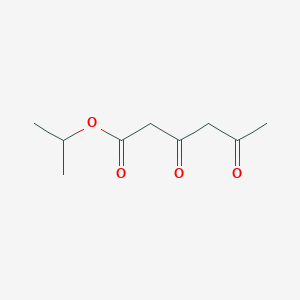
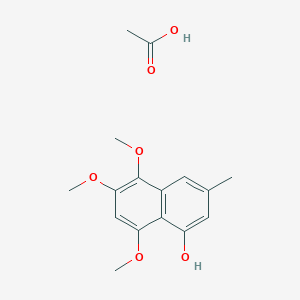
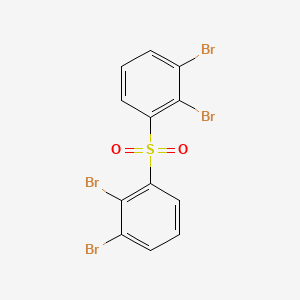
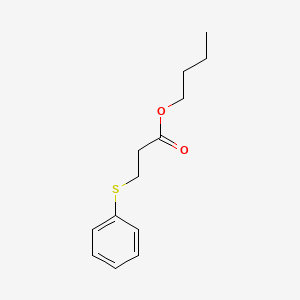
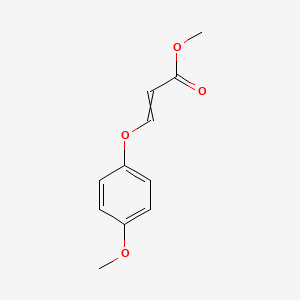
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)

